molecular formula C18H14N2O3 B12201592 N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12201592
M. Wt: 306.3 g/mol
InChI Key: YCFXXPQYTGCXLV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)acetamide: Another quinoline derivative with similar structural features.

    4-acetylphenylamine: A precursor in the synthesis of N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23)

InChI Key

YCFXXPQYTGCXLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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